molecular formula C18H19N3O4 B11289304 Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B11289304
M. Wt: 341.4 g/mol
InChI Key: FCXPKIZIMWGXHT-UHFFFAOYSA-N
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Description

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a methoxyphenyl group and a methyl acetate moiety. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial production methods for such compounds may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like alkyl halides or amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate can be compared with other pyrazolopyrimidine derivatives, such as:

    Pyrazolopyrimidin-7-one: Known for its anti-inflammatory and analgesic activities.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-neuroinflammatory properties.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from other similar compounds.

Biological Activity

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of 256.29 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for diverse pharmacological effects.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrimidine framework.
  • Introduction of the methoxyphenyl and acetyl groups through nucleophilic substitution reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazolo derivatives. For instance, compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli for related compounds .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate potent anticancer effects. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compound 6n exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines tested . The mechanisms involve dual inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrazolo compounds has been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, although specific data on this compound is limited.

The biological activities are primarily attributed to the interaction of the compound with specific enzymes and receptors:

  • Inhibition of CDKs : This leads to cell cycle arrest in cancer cells.
  • Antibacterial Mechanisms : Likely involves disruption of bacterial cell wall synthesis or function.

Case Studies

  • Antibacterial Study : A recent investigation evaluated the antibacterial activity of a series of pyrazolo derivatives against common pathogens. The study confirmed that modifications at specific positions on the pyrazole ring significantly influenced antibacterial potency .
  • Anticancer Evaluation : In a comprehensive screening involving 60 cancer cell lines from the NCI database, selected derivatives demonstrated IC50 values comparable to established anticancer drugs, underscoring their potential as therapeutic agents .

Data Summary

Activity MIC (µg/mL) Cell Lines Tested Growth Inhibition (%)
Antibacterial0.25 - 0.50N/AN/A
AnticancerN/A5643.9
Anti-inflammatoryN/AN/AN/A

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H19N3O4/c1-10-13(9-15(22)25-4)18(23)21-17(19-10)16(11(2)20-21)12-7-5-6-8-14(12)24-3/h5-8,20H,9H2,1-4H3

InChI Key

FCXPKIZIMWGXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=CC=C3OC

Origin of Product

United States

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